6-Fluorobenzo[D]isoxazole-3-carboxylic acid
CAS No.: 894789-43-6
Cat. No.: VC2930944
Molecular Formula: C8H4FNO3
Molecular Weight: 181.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894789-43-6 |
|---|---|
| Molecular Formula | C8H4FNO3 |
| Molecular Weight | 181.12 g/mol |
| IUPAC Name | 6-fluoro-1,2-benzoxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12) |
| Standard InChI Key | HROCHLQLWNRYQX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)ON=C2C(=O)O |
| Canonical SMILES | C1=CC2=C(C=C1F)ON=C2C(=O)O |
Introduction
6-Fluorobenzo[D]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family, which is known for its diverse biological activities. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on related compounds and general knowledge about isoxazoles.
Isoxazoles are five-membered rings containing nitrogen, oxygen, and carbon atoms. They are often used in pharmaceuticals due to their ability to interact with biological targets. The fluorine substitution in the benzene ring of 6-Fluorobenzo[D]isoxazole-3-carboxylic acid could enhance its lipophilicity and stability, potentially affecting its biological activity.
Potential Biological Activities
Isoxazole derivatives have been explored for their antimicrobial, anticancer, and antiviral properties. The presence of a fluorine atom may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy.
Antimicrobial Activity
Related isoxazole compounds have shown activity against various bacterial and fungal strains. The carboxylic acid group could contribute to its ability to interact with enzymes or proteins involved in microbial metabolism.
Anticancer Activity
Isoxazoles have been studied for their anticancer potential, often acting as inhibitors of enzymes involved in cancer cell proliferation. The fluorinated benzene ring might improve the compound's affinity for specific targets within cancer cells.
Synthesis and Characterization
The synthesis of 6-Fluorobenzo[D]isoxazole-3-carboxylic acid would likely involve a multi-step process starting from fluorinated benzaldehydes. Characterization would typically include NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.
| Synthesis Step | Reagents | Conditions |
|---|---|---|
| 1. Formation of oxime | Fluorobenzaldehyde, hydroxylamine | Acidic conditions |
| 2. Cyclization | Oxime derivative, acetic anhydride | Heating |
| 3. Hydrolysis | Isoxazole ester, aqueous base | Room temperature |
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